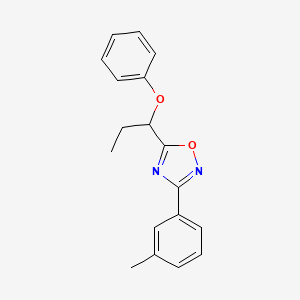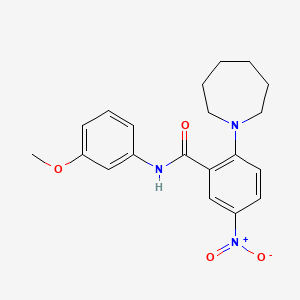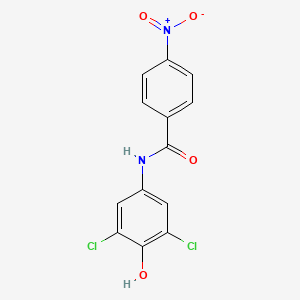![molecular formula C19H24N2O3S B4071369 N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4071369.png)
N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Vue d'ensemble
Description
N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research. IKK is a crucial kinase that plays a key role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates various physiological processes such as inflammation, immunity, cell survival, and differentiation.
Mécanisme D'action
N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide selectively inhibits IKK, which is a key kinase that phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. By inhibiting IKK, N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide prevents the activation of NF-κB and its downstream target genes, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the activation of NF-κB in various cell types, including cancer cells, immune cells, and neuronal cells. By inhibiting NF-κB, N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide can suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, leading to the attenuation of inflammation and immune responses. N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is a selective inhibitor of IKK and has been shown to be effective in inhibiting NF-κB activation in various cell types. However, like any research tool, N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has its limitations. For example, N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide may have off-target effects on other kinases and signaling pathways, which could affect the interpretation of experimental results. In addition, the optimal concentration and duration of N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide treatment may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in scientific research. For example, N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide could be used to investigate the role of NF-κB in the pathogenesis of various diseases, such as cancer, autoimmune diseases, and neurodegenerative disorders. N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide could also be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. Finally, the development of more selective and potent IKK inhibitors could further enhance our understanding of the NF-κB signaling pathway and its role in health and disease.
Applications De Recherche Scientifique
N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been widely used as a research tool to investigate the role of the NF-κB signaling pathway in various physiological and pathological conditions. For example, N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the activation of NF-κB in cancer cells, leading to the suppression of tumor growth and metastasis. N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has also been used to study the role of NF-κB in inflammation, autoimmune diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-butan-2-yl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-15(3)20-19(22)16-8-10-17(11-9-16)21(4)25(23,24)18-12-6-14(2)7-13-18/h6-13,15H,5H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAIFYLHNTYINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(benzylthio)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071287.png)



![N-(sec-butyl)-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4071314.png)

![3-methyl-4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}-1,2,5-oxadiazole](/img/structure/B4071338.png)
![methyl 4-({[(4-methyl-5-{1-[(4-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4071346.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4071352.png)
![2-amino-4-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071363.png)
![N-{1-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4071367.png)
![3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide](/img/structure/B4071373.png)
![N-[1-(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4071386.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4071394.png)